

# PEG2000-DGG structure and chemical composition

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An In-depth Technical Guide on the Structure and Chemical Composition of DMG-PEG2000

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

PEGylated lipids are fundamental components in the design of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) utilized for nucleic acid therapies like mRNA vaccines.[1][2] One such critical excipient is 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as DMG-PEG2000.[3][4] This synthetic lipid plays a pivotal role in the formulation, stability, and in vivo performance of LNPs. For instance, it is a key component in the drug delivery system for the Moderna COVID-19 vaccine.[1]

This technical guide provides a comprehensive overview of the chemical structure, composition, physicochemical properties, and analytical characterization of DMG-PEG2000. It is intended to serve as a resource for researchers and professionals involved in the development of nanomedicines.

#### **Chemical Structure and Composition**

DMG-PEG2000 is an amphiphilic polymer, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.[3] Its structure is modular, consisting of three distinct parts: a hydrophobic lipid anchor, a hydrophilic polymer chain, and a linker connecting them.[3]



- Hydrophobic Anchor (The "DGG" component): The anchor is 1,2-dimyristoyl-rac-glycerol (DMG). It consists of a glycerol backbone to which two myristoyl fatty acid chains are attached via ester bonds. Each myristoyl chain is a saturated 14-carbon fatty acid. This lipid moiety allows the molecule to securely embed within the lipid bilayer of a nanoparticle.[3][4]
- Hydrophilic Chain: The hydrophilic part is a methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of approximately 2000 Daltons (Da).[3] This long, flexible, and water-soluble polymer chain extends from the nanoparticle surface into the aqueous environment, forming a protective hydration layer.[3][5]
- Linker: The glycerol anchor and the PEG chain are covalently linked. The full chemical name, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, indicates the PEG chain is attached at the 3rd position of the glycerol backbone.[6]

The combination of these components results in a molecule with the CAS Registry Number 160743-62-4.[3][7]

### **Physicochemical Properties**

The unique amphiphilic structure of DMG-PEG2000 dictates its physicochemical properties, which are crucial for its function in drug delivery formulations. In aqueous solutions, these molecules self-assemble into micellar structures when their concentration exceeds the critical micelle concentration (CMC).[3]

Table 1: Physicochemical Properties of DMG-PEG2000



Property	Value	References
Chemical Name	1,2-dimyristoyl-rac- glycero-3- methoxypolyethylene glycol-2000	[2][3]
Synonyms	DMG-PEG(2000), mPEG-DMG	[6][7]
CAS Number	160743-62-4	[3][7]
Average Molecular Weight	~2509.2 g/mol	[2][3]
Molecular Formula	(C2H4O)nC32H62O5	[6]
Appearance	White or off-white solid powder or waxy flakes	[3][8]
Solubility	Soluble in organic solvents (Ethanol, Methanol, DMSO, Chloroform) and hot water.	[2][3][6]
Storage Conditions	-20°C, protected from light and moisture.	[3][9]
Purity (Commercial Batches)	Typically >98.5%	[10]

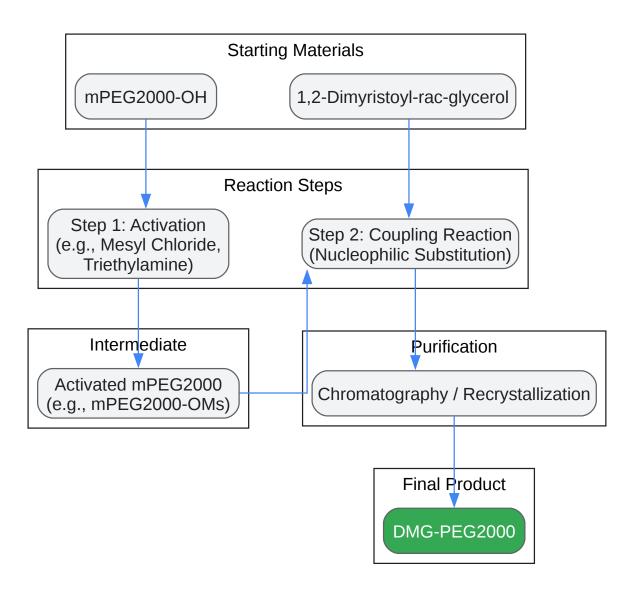
| Stability | Ester bonds may undergo hydrolysis. Stable for ≥4 years under proper storage. |[3] [9] |

### **Synthesis and Manufacturing**

The synthesis of PEG-lipid conjugates like DMG-PEG2000 generally involves the covalent attachment of a pre-functionalized PEG chain to the lipid anchor. While specific proprietary methods may vary, a general synthetic strategy involves reacting an activated PEG derivative with the dimyristoyl glycerol lipid.

A plausible synthetic workflow is outlined below. This involves activating the terminal hydroxyl group of mPEG2000 (e.g., via mesylation or tosylation) to make it a good leaving group, followed by a nucleophilic substitution reaction with 1,2-dimyristoyl-rac-glycerol.





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Fig. 1: Generalized workflow for the synthesis of DMG-PEG2000.

# **Experimental Protocols for Characterization**

A suite of analytical techniques is required to confirm the structure, purity, and quality of DMG-PEG2000. These methods are essential for quality control in both research and manufacturing settings.[10]

## Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) Spectroscopy



<sup>1</sup>H-NMR is a powerful tool for confirming the chemical structure and assessing the purity of PEG conjugates.[11][12]

- Objective: To verify the presence of all key structural components (PEG chain, methoxy terminus, glycerol backbone, and myristoyl chains) and to determine the degree of PEGylation.
- Sample Preparation: Dissolve a small amount of DMG-PEG2000 in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or deuterium oxide (D<sub>2</sub>O).
- Data Acquisition: Acquire the <sup>1</sup>H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
- Expected Signals:
  - A large, characteristic peak for the repeating ethylene oxide units (-O-CH<sub>2</sub>-CH<sub>2</sub>-) of the PEG backbone, typically around  $\delta = 3.6$  ppm.[13]
  - A singlet for the terminal methoxy group (-OCH<sub>3</sub>) protons around  $\delta$  = 3.3 ppm.
  - Signals corresponding to the protons on the glycerol backbone and the aliphatic protons of the two myristoyl chains.
- Advanced Analysis: For large polymers like PEG2000, <sup>1</sup>H-<sup>13</sup>C coupling can cause satellite
  peaks to appear alongside the main PEG signal.[14] While often overlooked, these coupled
  peaks can be accurately integrated to determine the polymer's molecular weight and the
  efficiency of conjugation.[11][14]

#### Mass Spectrometry (MS)

MS is used to determine the molecular weight and, importantly, the molecular weight distribution (polydispersity) of the polymer.

- Objective: To confirm the average molecular weight and assess the distribution of PEG chain lengths in the sample.
- Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly employed.[10][15][16]



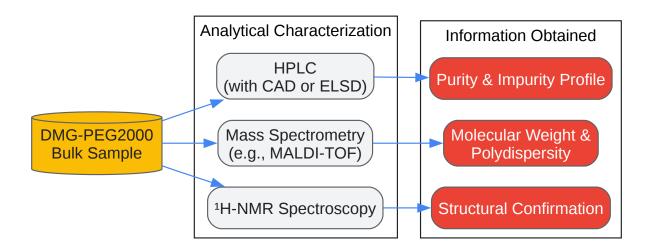
- Sample Preparation: The sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent (for ESI) for analysis.
- Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding
  to an individual oligomer with a different number of ethylene oxide units.[15] The peaks are
  typically separated by 44 Da (the mass of one ethylene oxide monomer). Often, these are
  observed as sodium adducts ([M+Na]+).[16]

# **High-Performance Liquid Chromatography (HPLC)**

HPLC is the primary method for determining the purity of DMG-PEG2000 and quantifying any synthesis-related or degradation-related impurities.[10][17]

- Objective: To separate the main DMG-PEG2000 component from impurities such as free fatty acids, free glycerol, or unreacted PEG.[10]
- Column: A reverse-phase column is typically used.
- Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water, methanol, acetonitrile) is common.[17]
- Detector: Since PEG-lipids lack a strong UV chromophore, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are required.[10] An HPLC-CAD method has been specifically optimized for the impurity profiling of DMG-PEG2000.[10]
- Validation: The method should be validated for linearity, precision, accuracy, and sensitivity to be considered a stability-indicating assay.[17]





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Fig. 2: Analytical workflow for the characterization of DMG-PEG2000.

# Role in Drug Delivery: The "Stealth" Effect

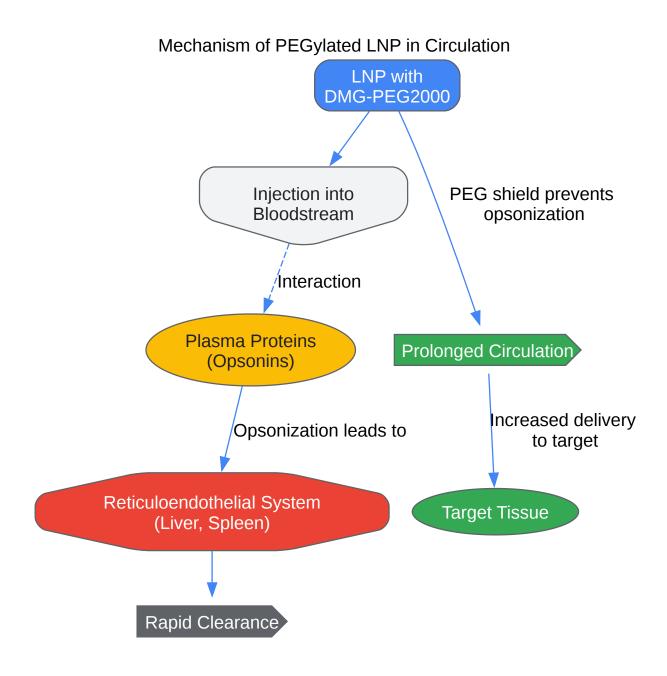
The primary function of DMG-PEG2000 in lipid nanoparticles is to create a "stealth" effect, which significantly improves the pharmacokinetic profile of the drug carrier.[5] This is not a signaling pathway in the classical sense but a critical physicochemical mechanism that dictates the biological fate of the nanoparticle.

- Steric Stabilization: The DMG anchor incorporates into the LNP's outer lipid layer, while the long, hydrophilic PEG2000 chains project outwards.[3] This creates a dense, neutral, and water-rich corona around the nanoparticle.[5] This layer physically prevents nanoparticles from aggregating, enhancing colloidal stability.[18][19]
- Reduced Opsonization: In the bloodstream, foreign particles are typically coated by plasma
  proteins called opsonins. This process, known as opsonization, marks the particles for rapid
  clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver
  and spleen.[5] The hydrophilic PEG shield sterically hinders the binding of these proteins.[5]
   [19]
- Prolonged Circulation: By evading the RES, "stealth" LNPs remain in systemic circulation for a much longer period.[20][21] This extended half-life increases the probability that the



nanoparticle will reach its intended target tissue.[21]

Controlled Shedding: It is hypothesized that over time, the DMG-PEG2000 molecules can
desorb or "shed" from the LNP surface. This unmasking of the underlying particle is thought
to be a crucial step for subsequent cellular uptake and endosomal escape, allowing the
encapsulated drug (e.g., mRNA) to be released into the cytoplasm of the target cell.[3]



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Fig. 3: Role of DMG-PEG2000 in providing a "stealth" effect to lipid nanoparticles.

#### Conclusion

DMG-PEG2000 is a highly specialized, multi-functional excipient that is indispensable for modern drug delivery systems like lipid nanoparticles. Its well-defined amphiphilic structure, comprising a dimyristoyl glycerol anchor and a hydrophilic PEG2000 chain, imparts crucial physicochemical properties to nanocarriers. These properties include enhanced colloidal stability and a "stealth" characteristic that prolongs circulation time, ultimately enabling effective delivery of therapeutic payloads to target tissues. A thorough understanding of its chemical composition and the use of robust analytical methods for its characterization are paramount for the development of safe and efficacious nanomedicines.

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